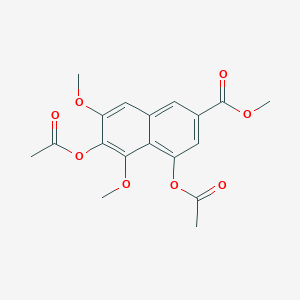![molecular formula C23H43NO B13939388 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine CAS No. 56630-59-2](/img/structure/B13939388.png)
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by a pyrrolidine ring attached to an octanoyl group, which is further substituted with an octylcyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the Octylcyclopropyl Intermediate: The initial step involves the synthesis of the octylcyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an octyl halide with a suitable cyclopropanation reagent under controlled conditions.
Acylation Reaction: The octylcyclopropyl intermediate is then subjected to an acylation reaction with octanoyl chloride in the presence of a base such as pyridine or triethylamine to form the octanoyl derivative.
Pyrrolidine Ring Formation: Finally, the octanoyl derivative is reacted with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the octanoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine or octanoyl derivatives.
Applications De Recherche Scientifique
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(2-Octylcyclopropyl)octanoyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[8-(2-Octylcyclopropyl)octanoyl]morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-[8-(2-Octylcyclopropyl)octanoyl]azepane: Features an azepane ring, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56630-59-2 |
|---|---|
Formule moléculaire |
C23H43NO |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
8-(2-octylcyclopropyl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-7-10-15-21-20-22(21)16-11-8-6-9-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
Clé InChI |
IMLXQHQGJNDXGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


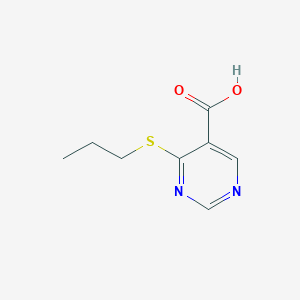
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
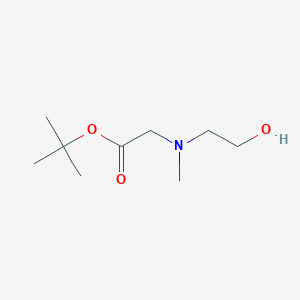
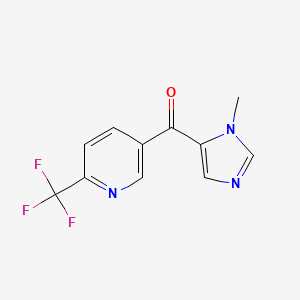
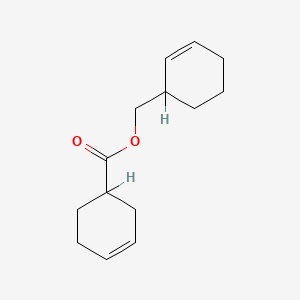
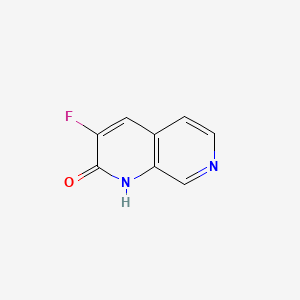
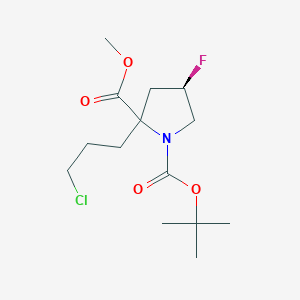
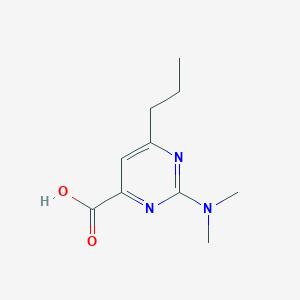
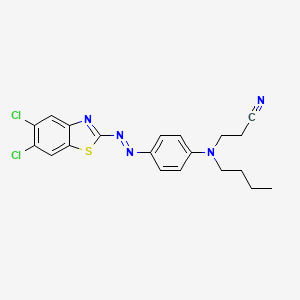

![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)
![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
